N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to an oxadiazole ring and an oxolane moiety
Scientific Research Applications
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound can be used in the production of advanced materials with unique properties, such as high-performance polymers or coatings.
Mechanism of Action
Target of action
They have been described as effective against various bacterial pathogens .
Mode of action
Some compounds with similar structures have been described as inhibitors of trans-translation (a ribosome rescue pathway) and inhibitors of lipoteichoic acid (lta) biosynthesis .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it affects. Compounds with similar structures have been found to affect bacterial cell division .
Pharmacokinetics
The presence of the ether oxygen in the furan ring can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of action
Compounds with similar structures have been found to have antimicrobial effects .
Action environment
The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins and many natural terpenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the benzofuran core. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The oxolane moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
- N-[1-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]thiadiazole-4-carboxamide
Uniqueness
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is unique due to its specific combination of structural features, including the benzofuran core, oxadiazole ring, and oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-13(12-8-9-4-1-2-5-10(9)21-12)16-15-18-17-14(22-15)11-6-3-7-20-11/h1-2,4-5,8,11H,3,6-7H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUSELIUEYMLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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